tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate
Description
tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate (CAS: 252574-03-1) is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 4, and a benzylamino-substituted methyl group at position 2. Its stereochemistry is (3S,4S), as confirmed by NMR and X-ray crystallography data . This compound is widely used in pharmaceutical research, particularly in the synthesis of nitric oxide synthase (NOS) inhibitors and other bioactive molecules . It is commercially available with ≥97% purity and stable under ambient storage conditions .
Properties
IUPAC Name |
tert-butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-11-14(15(20)12-19)10-18-9-13-7-5-4-6-8-13/h4-8,14-15,18,20H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSJLQFWKYTFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115742 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-37-4 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate is the voltage-gated sodium channels and the collapse response mediator protein 2 (CRMP2) . These targets play a crucial role in the transmission of electrical signals in the nervous system and in the regulation of neuronal growth cone collapse, respectively.
Mode of Action
This compound selectively enhances the slow inactivation of voltage-gated sodium channels. This means that it prolongs the time it takes for these channels to recover from inactivation, thereby reducing the frequency of action potentials.
Biochemical Pathways
The compound’s action on voltage-gated sodium channels and CRMP2 affects the neuronal signaling pathways . By slowing the recovery of sodium channels from inactivation, it dampens the propagation of action potentials along the neurons. This can lead to a decrease in neuronal excitability, which may be beneficial in conditions characterized by excessive neuronal activity.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in neuronal excitability due to its effect on voltage-gated sodium channels. This could potentially lead to a decrease in the symptoms of conditions characterized by excessive neuronal activity.
Biological Activity
tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate, a compound with significant biological activity, has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound's chemical structure is characterized by a pyrrolidine ring substituted with a tert-butyl group and a benzylamino side chain. Its molecular formula is with a molecular weight of 306.4 g/mol . Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆N₂O₃ |
| Molecular Weight | 306.4 g/mol |
| CAS Number | 1858255-37-4 |
| Density | 1.16 g/cm³ |
| Boiling Point | 424.6 °C |
Research has indicated that this compound exhibits various biological activities, particularly in neuroprotection and anti-inflammatory effects. It acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology .
Neuroprotective Effects
In vitro studies demonstrated that this compound can protect astrocytes from amyloid beta-induced toxicity by reducing levels of TNF-α and free radicals. The compound showed significant inhibition of amyloid aggregation, which is crucial in the context of Alzheimer’s disease .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays, including ABTS and FRAP assays. The compound exhibited substantial antioxidant activity, which contributes to its protective effects against oxidative stress in neuronal cells .
Study on Neuroprotective Properties
A study published in Molecules assessed the neuroprotective effects of the compound in an Alzheimer’s disease model. The results indicated that treatment with this compound significantly reduced cell death in astrocytes and inhibited amyloid beta aggregation by approximately 85% at a concentration of 100 µM .
In Vivo Efficacy
In vivo experiments conducted on rat models demonstrated that the compound could reduce β-secretase activity compared to control groups, although it did not show significant differences when compared to established treatments like galantamine . This suggests potential for further development as a multi-target therapeutic agent for Alzheimer’s disease.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of pyrrolidine can exhibit various pharmacological activities, including:
- Antidepressant Effects : Studies suggest that the compound may influence neurotransmitter systems, making it a candidate for further investigation in treating mood disorders.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, warranting exploration into their mechanisms of action.
Synthesis of Novel Compounds
tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in:
- Drug Development : The compound can be modified to enhance efficacy and reduce side effects, leading to the development of new pharmaceutical agents.
Biological Studies
The compound has been utilized in biological assays to assess its interaction with biological targets:
- Enzyme Inhibition Studies : Research has demonstrated that it can act as an inhibitor for specific enzymes, providing insights into its mechanism of action and potential therapeutic uses.
Case Study 1: Antidepressant Activity
A study published in Tetrahedron Asymmetry explored the antidepressant properties of related pyrrolidine compounds. The findings indicated that modifications at the benzylamino position could enhance serotonin reuptake inhibition, suggesting that this compound might share similar properties .
Case Study 2: Anticancer Properties
In another investigation, researchers synthesized several derivatives of the compound and evaluated their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications led to increased potency against breast cancer cells, highlighting its potential as a lead compound for anticancer drug development .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Notes:
- Stereochemistry: The (3R,4R) isomer in shows distinct reactivity in peptide coupling reactions, whereas the (3S,4S) configuration in the target compound is critical for binding to NOS active sites .
Key Trends in Pyrrolidine Derivatives
- Functional Group Flexibility: The hydroxyl and amino groups in these compounds allow for further derivatization, such as acetylation (e.g., Compound 9 in ) or ethoxy chain elongation (e.g., Compound 27 in ).
- Stereochemical Purity : Commercial suppliers emphasize stereochemical purity (e.g., (3S,4S) vs. (3R,4R)) due to its impact on drug efficacy .
Challenges and Limitations
- Synthetic Complexity : Installing pyridinyl or cyclohexenyl groups (e.g., ) requires multi-step protocols, increasing cost and time.
- Stability Issues: Compounds with free amino groups (e.g., the target compound) may require refrigeration to prevent decomposition, unlike their Boc-protected analogues .
Preparation Methods
Method Summary:
- Starting from 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate tert-butyl ester, the compound is subjected to ring-opening and amination by treatment with aqueous ammonia or ammonium chloride/sodium azide followed by catalytic hydrogenation.
- The amino group is protected by reaction with di-tert-butyl dicarbonate to form the Boc-protected amino alcohol.
- Purification is typically achieved by column chromatography.
Reaction Conditions and Yields:
Introduction of the Benzylamino Methyl Group
The benzylamino substituent is introduced at the 3-position via reductive amination of the corresponding aldehyde or by nucleophilic substitution using benzylamine derivatives.
- The Boc-protected 3-amino-4-hydroxypyrrolidine intermediate is reacted with benzylamine or benzylamine derivatives.
- The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation.
- The reaction is often performed in an organic solvent like tetrahydrofuran (THF) or dichloromethane at low temperatures (e.g., -78 °C) to control selectivity.
- Work-up includes aqueous washes, drying, and purification by chromatography.
Example from Patent Literature:
- A compound related to lacosamide synthesis was treated with isobutyl chloroformate at -78 °C in THF with N-methylmorpholine, followed by benzylamine addition to yield the benzylamino-substituted product.
Representative Reaction Scheme (Simplified)
- Starting Material: tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
- Reagent: Benzylamine
- Conditions: Reductive amination with sodium triacetoxyborohydride or catalytic hydrogenation
- Product: tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate
Detailed Experimental Data and Characterization
1H NMR Data for Boc-protected intermediate:
δ 4.67 (1H, broad), 4.21 (1H, broad), 3.91 (1H, broad), 3.76 (2H, broad), 3.27 (1H, broad), 3.17 (1H, broad), 1.44 (18H, singlet).Purification: Column chromatography using dichloromethane/methanol mixtures (typically 95:5) or gradient elution with triethylamine-containing solvents to prevent amine protonation and tailing.
Summary Table of Preparation Steps
Research Findings and Considerations
- The Boc protection step is essential to prevent side reactions during the introduction of the benzylamino group.
- Low temperature conditions during the amination step improve selectivity and yield.
- The use of palladium-catalyzed hydrogenation allows for clean removal of protecting groups and reduction of intermediates.
- The synthetic route is adaptable for scale-up given the mild reaction conditions and commercially available reagents.
- Purification by chromatography is necessary to obtain analytically pure compounds for further biological evaluation.
Q & A
Q. Q1. What are the critical steps for synthesizing tert-butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
A: The synthesis of tert-butyl-protected pyrrolidine derivatives typically involves nucleophilic substitution or reductive amination steps. For example, similar compounds (e.g., tert-butyl piperazine carboxylates) are synthesized under anhydrous conditions using Boc-protected intermediates and coupling agents like DCC (dicyclohexylcarbarbodiimide) . Optimization includes:
- Temperature control : Reactions often proceed at 0–20°C to minimize side reactions (e.g., epimerization of chiral centers) .
- Catalyst selection : DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
- Purification : Silica gel column chromatography with gradients (e.g., hexanes/EtOAC + 0.25% Et3N) improves yield and purity .
- Yield tracking : NMR analysis post-purification ensures structural fidelity .
Q. Q2. How can the stereochemical integrity of the 4-hydroxypyrrolidine moiety be validated during synthesis?
A: Chiral resolution methods include:
- X-ray crystallography : Resolves absolute configuration, as seen in tert-butyl piperazine derivatives .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
- Optical rotation : Compare experimental [α]D values with literature data for similar Boc-protected amines .
Q. Q3. What safety protocols are essential for handling this compound in the lab?
A: Key precautions derived from analogous tert-butyl carbamates include:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Emergency response : For spills, use inert absorbents (e.g., sand) and avoid water to prevent hydrolysis .
Advanced Research Questions
Q. Q4. How can computational methods predict the compound’s reactivity in novel reaction systems?
A: Quantum chemical calculations (e.g., DFT) model reaction pathways:
- Reaction path searches : Identify intermediates and transition states for nucleophilic attacks or deprotection steps .
- Solvent effects : COSMO-RS simulations predict solubility and stability in polar aprotic solvents (e.g., DMF, THF) .
- Kinetic profiling : Transition state theory estimates activation energies for Boc deprotection under acidic conditions .
Q. Q5. What strategies resolve contradictions in NMR data for tertiary amine derivatives of this compound?
A: Discrepancies in splitting patterns or coupling constants may arise from dynamic effects:
Q. Q6. How can the compound’s biological interactions be systematically studied?
A: For drug discovery applications:
- Molecular docking : Screen against targets like GPCRs or kinases using AutoDock Vina .
- SPR (Surface Plasmon Resonance) : Quantify binding affinity to proteins (e.g., serum albumin) .
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation .
Methodological Considerations
Q. Q7. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
A:
Q. Q8. How can reaction scalability be addressed without compromising enantiomeric excess?
A:
- Continuous flow systems : Minimize batch variability and improve heat transfer for exothermic steps .
- Catalyst immobilization : Use polymer-supported DMAP to reduce purification steps .
- DoE (Design of Experiments) : Optimize parameters (e.g., equivalents of Boc anhydride, reaction time) via response surface methodology .
Data Contradiction Analysis
Q. Q9. How to reconcile conflicting bioactivity data across different assay platforms?
A: Discrepancies may arise from assay conditions:
- Buffer pH effects : Test activity in physiologically relevant buffers (e.g., HEPES vs. Tris) .
- Cell line variability : Use isogenic lines (e.g., HEK293 vs. HeLa) to control for expression levels .
- Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) to normalize data .
Synthesis Route Optimization
Q. Q10. What advanced techniques improve yield in multi-step syntheses of this compound?
A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
